(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid
Description
(4-(1H-1,2,4-Triazol-3-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para-position with a 1,2,4-triazole heterocycle. This compound combines the unique reactivity of boronic acids—notably their ability to participate in Suzuki-Miyaura cross-coupling reactions—with the hydrogen-bonding and coordination capabilities of the triazole moiety.
Properties
Molecular Formula |
C8H8BN3O2 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
[4-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12) |
InChI Key |
MTQRSAMYORTFQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=NN2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .
Industrial Production Methods
Industrial production methods for (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The boronic acid group can undergo substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of (4-(1H-1,2,4-triazol-3-yl)phenol).
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the coupling partner.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole ring is known for its bioactivity, and the boronic acid group can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and triazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Boronic Acids
| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | Key Functional Groups | Application Highlights |
|---|---|---|---|---|---|
| (4-(1H-1,2,4-Triazol-3-yl)phenyl)boronic acid | C₈H₈BN₃O₂ | 188.98 | ~7.7* | 1,2,4-Triazole, boronic acid | Cross-coupling, enzyme inhibition |
| (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid | C₈H₈BN₃O₂ | 188.98 | 7.74 | 1,2,4-Triazole (meta) | Coordination polymers |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₈BO₄ | 299.12 | ~8.2 | Methoxyethyl, ether | HDAC inhibition |
| {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid | C₁₃H₁₁BN₂O₃S | 298.11 | N/A | Oxadiazole, thiophene | Materials science |
*Predicted based on analogous structures .
Biological Activity
(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group and a triazole ring. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry, material science, and organic synthesis. The biological activity of this compound is particularly noteworthy, as it has been studied for its antifungal and anticancer properties.
Chemical Structure and Properties
The compound's structure allows for reversible covalent bonding with diols, making it useful in drug delivery systems and sensing applications. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, a mechanism that underlies its antifungal activity. Additionally, the boronic acid group enhances the compound's stability and biological interactions.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity. The triazole ring contributes to this effect by inhibiting the cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function, leading to fungal cell death.
Case Study: Inhibition of Fungal Growth
In a study examining the antifungal properties of various triazole derivatives, this compound demonstrated effective inhibition against several fungal strains, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
These results indicate that the compound is a promising candidate for further development as an antifungal agent.
Anticancer Activity
Beyond its antifungal properties, this compound has shown potential in targeting cancer cells. It modulates signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.
The compound's mechanism involves interaction with specific proteins that regulate cell growth. It has been shown to inhibit certain kinases associated with cancer progression. For instance, studies have demonstrated that this compound can inhibit the activity of the c-Met kinase pathway, which is often overactive in various cancers.
Case Study: Inhibition of c-Met Kinase
In vitro assays revealed that this compound inhibited c-Met kinase activity with an IC50 value of 50 nM. This level of potency suggests that the compound could be developed into a targeted therapy for cancers characterized by c-Met overexpression.
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
| Activity Type | Target/Mechanism | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Antifungal | Cytochrome P450 enzymes | Inhibition of fungal growth | MIC: 8 µg/mL (C. albicans), 16 µg/mL (A. fumigatus) |
| Anticancer | c-Met kinase | Inhibition of cancer cell proliferation | IC50: 50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
